1-(2-methyl-1H-indol-3-yl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone

Physicochemical profiling ADME prediction Lead optimization

Researchers sourcing a defined thieno[2,3-d]pyrimidine kinase probe often face confounding structural variables from pre-existing substituents, leading to ambiguous assay interpretation and stalled SAR campaigns. This compound eliminates that risk with a minimal two-fragment architecture (MW 339.4 Da) and an unsubstituted core. - Provides a clean, low-MW (339.4) entry point for fragment-based kinase drug discovery, free from solubility or permeability confounders introduced by heavier analogs (ΔMW +54 Da vs. tetrahydrobenzo congener). - The metabolically stable thioether-ethanone linker replaces hydrolysis-prone hydrazone bridges, establishing reliable baseline pharmacokinetic parameters for the indole-thienopyrimidine series. - Enables deconvolution of core hydrophobicity contributions to off-target kinase engagement when benchmarked against 5,6-dimethyl or tetrahydrobenzo analogs (ΔlogP = +1.03).

Molecular Formula C17H13N3OS2
Molecular Weight 339.4 g/mol
Cat. No. B7726794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methyl-1H-indol-3-yl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone
Molecular FormulaC17H13N3OS2
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NC=NC4=C3C=CS4
InChIInChI=1S/C17H13N3OS2/c1-10-15(11-4-2-3-5-13(11)20-10)14(21)8-23-17-12-6-7-22-16(12)18-9-19-17/h2-7,9,20H,8H2,1H3
InChIKeyIWVYXLOZMYOZJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methyl-1H-indol-3-yl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone – Core Characteristics


The compound 1-(2-methyl-1H-indol-3-yl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone (C₁₇H₁₃N₃OS₂, MW 339.445) is a heterocyclic hybrid that couples a 2-methylindole terminus to an unsubstituted thieno[2,3-d]pyrimidine core via a thioether–ethanone linker [1]. Its structure places it within the extensively investigated thieno[2,3-d]pyrimidine kinase-inhibitor class, which has yielded multiple advanced leads against EGFR, HER2, VEGFR‑2 and CK2 [2]. Unlike many close analogs that incorporate additional ring fusion or substituents on the thienopyrimidine, this molecule presents a minimal, two-fragment architecture, making it a streamlined scaffold for structure–activity relationship (SAR) exploration and a well-defined reference point for comparing higher-molecular-weight congeners [1][3].

Scaffold Architecture
Minimal two-fragment thieno[2,3-d]pyrimidine scaffold for systematic SAR exploration and reference point creation.
Physicochemical Profile
Streamlined structure with moderate computed logP and lower molecular weight compared to in‑class analogs, supporting fragment-based library design.
Research Context
Fits into kinase inhibitor profiling workflows, selectivity deconvolution studies, and baseline scaffold assessment for medicinal chemistry optimization.

Challenges of Generic Substitution with In‑Class Analogs


Thieno[2,3-d]pyrimidine derivatives are not a uniform commodity; even structurally close analogs can diverge sharply in physicochemical properties, target engagement, and synthetic tractability. For instance, the commonly listed tetrahydrobenzo analog (CAS 304683-99-6) adds 54 Da of molecular weight and increases logP by approximately 1.0 log unit relative to the title compound [1][2]. Such differences alter aqueous solubility, membrane permeability, and nonspecific protein binding, which can confound in‑vitro assay interpretation and complicate downstream medicinal‑chemistry optimization [3]. The thioether‑linked ethanone bridge that defines this compound also distinguishes it from hydrazone- or amine-connected analogs that exhibit different metabolic stability and synthetic accessibility. For scientists sourcing a defined chemical tool for kinase profiling or SAR expansion, generic interchange risks transferring an incompatible pharmacokinetic or selectivity signature without prior experimental validation.

Tetrahydrobenzo Analog (CAS 304683-99-6)
Carries additional ring saturation, substantially increasing molecular weight and predicted logP. May shift aqueous solubility, membrane permeability, and nonspecific binding, confounding assay interpretation.
5,6‑Dimethyl Substituted Core (CAS 354130-16-8)
Methyl groups on the thieno ring alter kinase selectivity and potency profiles; literature reports that substitution pattern alone can modify IC₅₀ by 0.5–1.0 log units. Direct replacement without reassay risks inconsistent target engagement data.
Hydrazone‑Linked Analog (CAS 441742-93-4)
Hydrazone bridges are susceptible to acid‑catalyzed hydrolysis, unlike the more chemically stable thioether linkage. This difference can lead to unreliable in‑vivo PK profiles and higher degradation rates in cellular assays.

Quantitative Differentiation Evidence


Lower Lipophilicity vs. Tetrahydrobenzo Analog

The title compound displays a computed logP of 4.66, which is approximately 1.03 log units lower than the 5.69 logP calculated for the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine analog (CAS 304683-99-6) under identical conditions [1][2]. This difference corresponds to a roughly 10‑fold lower theoretical octanol‑water partition coefficient, implying superior aqueous solubility and potentially reduced nonspecific binding in biochemical assays [3].

Lipophilicity (logP)
Head‑to‑head
Target logP 4.66 Analog (ZINC63127683) logP 5.69 Δ = −1.03 (target less lipophilic)
Reported lower logP may support aqueous solubility and reduce nonspecific binding in screening cascades.
Computed XLogP values from ZINC databases; in‑vitro confirmation recommended.
Physicochemical profiling ADME prediction Lead optimization

Molecular Weight and Ligand Efficiency Advantage

At 339.4 Da, the title compound is 54.1 Da lighter than the tetrahydrobenzo analog (393.5 Da), a difference that equates to removal of a butyl group equivalent [1][2]. In class-level studies of thieno[2,3-d]pyrimidine EGFR/HER2 inhibitors, lower molecular weight has been correlated with improved ligand efficiency indices; for example, the most potent compounds in the Elmetwally et al. series maintained MW values between 340 and 450 Da while achieving IC₅₀ values of 7.6–16.0 µM in whole-cell assays [3]. The target compound sits at the bottom of this MW range, offering higher nominal LE potential should even modest target affinity be demonstrated.

Molecular Weight
Class‑level
339.4 Da −54.1 Da vs. analog
Sits within active MW window (340–450 Da) for thienopyrimidine kinase inhibitors, supporting ligand efficiency potential.
Class‑level inference; no measured inhibitory data available for this compound.
Ligand efficiency Fragment-based design Minimal scaffold

Unsubstituted Core vs. Dimethyl-Substituted Analog

Unlike the commercially available analog 4-((1H-indol-3-yl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine (CAS 354130-16-8), which carries two methyl groups on the thieno ring, the title compound retains an unsubstituted thieno[2,3-d]pyrimidine core . In published SAR campaigns on thieno[2,3-d]pyrimidine VEGFR‑2 inhibitors, the presence or absence of 5,6-dimethyl substitution shifted IC₅₀ values by 0.5–1.0 log units and influenced selectivity across the kinome [1]. The unsubstituted scaffold therefore provides a cleaner background for de‑orphaning new targets or establishing baseline kinase‑inhibition fingerprints before introducing potency‑enhancing modifications.

Core Substitution
Cross‑study
Unsubstituted thieno[2,3‑d]pyrimidine vs. 5,6‑dimethyl analog (CAS 354130‑16‑8) Literature: ≥3‑fold to 10‑fold potency shifts reported upon dimethylation
Baseline scaffold allows unbiased attribution of kinase binding contributions for rational SAR.
Cross‑study comparison from VEGFR‑2 SAR analysis; direct kinome selectivity not measured.
Synthetic accessibility Structure–activity relationship Core scaffold

Thioether Linker Stability Advantage

The target compound incorporates a thioether (–S–CH₂–) bridge between the ethanone carbonyl and the pyrimidine C4 position. This contrasts with the hydrazone (–NH–N=CH–) linkage found in (E)-4-(2-((2-methyl-1H-indol-3-yl)methylene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine (CAS 441742-93-4). Hydrazones are known to undergo hydrolysis under mildly acidic conditions (t₁/₂ < 2 h at pH 5.0 in some cases), whereas thioethers are generally resistant to chemical and enzymatic degradation [1]. In head‑to‑head stability studies on related chemotypes, thioether-linked analogs exhibited ≥4‑fold longer half‑lives in mouse liver microsomes compared to hydrazone congeners [2].

Linker Stability
Class‑level
Thioether (−S−CH₂−) vs. hydrazone analog (CAS 441742‑93‑4) Class‑level data: ≥4‑fold longer microsomal half‑life for thioethers
May enable more reliable in‑vivo PK profiling and reduce degradation risk in cellular assays.
Inference from published heterocyclic stability data; requires verification in target compound.
Metabolic stability Linker chemistry In‑vivo compatibility

Research and Industrial Application Scenarios


Kinase-Focused Fragment-Based and Scaffold-Hopping Libraries

The compound’s low molecular weight (339.4 Da) and minimal, unsubstituted thieno[2,3-d]pyrimidine core make it an excellent entry point for fragment‑based drug discovery programs targeting kinases. Its predicted logP of 4.66 balances solubility and membrane permeability [1]. Procurement as a defined scaffold rather than as a fully decorated analog allows medicinal chemists to systematically explore vectors for potency enhancement without the confounding influence of pre‑existing substituents [2].

Selectivity Profiling of Thienopyrimidine-Binding Kinases

Because the target compound lacks the 5,6‑dimethyl modification present in many potent, but potentially promiscuous, thieno[2,3-d]pyrimidine kinase inhibitors, it is suitable for use as a background‑binding probe in kinome‑wide selectivity panels [1]. By comparing its inhibition fingerprint with that of 5,6‑dimethyl or tetrahydrobenzo analogs (ΔlogP = +1.03), researchers can deconvolute the contributions of core hydrophobicity and steric bulk to off‑target kinase engagement [2].

In Vivo PK Bridging Studies with Stable Linker

The thioether linkage provides a metabolically stable alternative to hydrazone‑bridged analogs, which are prone to hydrolysis in acidic cellular compartments [1]. This compound can serve as a reference for establishing baseline in‑vivo pharmacokinetic parameters (e.g., clearance, volume of distribution) for the thioether‑linked indole‑thienopyrimidine series, informing the design of next‑generation analogs with improved absorption and half‑life [2].

Computational Chemistry and Docking Model Validation

With a fraction sp³ of only 0.06 and a highly planar conformation, the compound is an ideal test case for validating docking and molecular‑dynamics simulations on the thieno[2,3-d]pyrimidine scaffold [1]. Its rigid structure reduces conformational sampling noise, allowing computational teams to benchmark scoring functions against experimentally determined binding modes before progressing to more flexible analogs [2].

Application
Selection Property
Validation Focus
Fragment‑based kinase libraries
Minimal low‑MW scaffold
Ligand efficiency and synthetic tractability
Kinase selectivity profiling
Unsubstituted core scaffold
Deconvolution of substituent contributions to target engagement
In‑vivo PK reference compound
Stable thioether linker
Baseline clearance and half‑life parameters in rodent models
Computational docking validation
Planar rigid scaffold
Scoring function benchmarking and MD simulation models
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